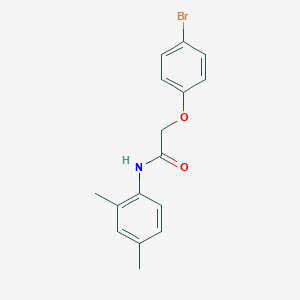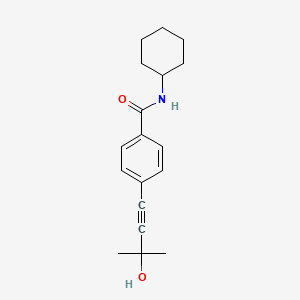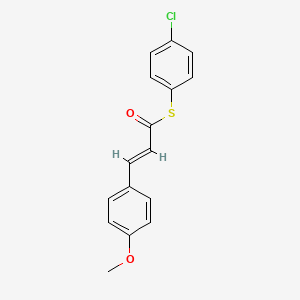![molecular formula C22H22N2O4 B5807561 N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, commonly known as DANA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. DANA is a small molecule that can be synthesized in the laboratory and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DANA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. DANA has been shown to bind specifically to the SH3 domain of the protein Crk, preventing its interaction with other proteins. This inhibition of protein-protein interactions may have implications for the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
DANA has been shown to have various biochemical and physiological effects. In addition to its role as a fluorescent probe for protein-protein interactions, DANA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DANA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DANA in lab experiments is its ability to specifically bind to the SH3 domain of Crk, allowing for the detection of protein-protein interactions in live cells. Additionally, DANA has been shown to have various biochemical and physiological effects, making it a versatile tool for medical research. However, one limitation of using DANA is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving DANA. One area of research involves the development of new fluorescent probes based on the structure of DANA for the detection of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of DANA and its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Finally, the development of new synthesis methods for DANA may lead to the discovery of new compounds with similar biochemical and physiological effects.
Métodos De Síntesis
The synthesis of DANA involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. The resulting compound is then reacted with 3,4-dimethoxybenzoyl chloride to form N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1-naphthylamine. Finally, the product is treated with ethanolic ammonia to form the desired compound, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide.
Aplicaciones Científicas De Investigación
DANA has been studied extensively for its potential application in medical research. One area of research involves its use as a fluorescent probe for the detection of protein-protein interactions. DANA has been shown to bind specifically to the SH3 domain of the protein Crk, allowing for the detection of protein-protein interactions in live cells. Additionally, DANA has been studied for its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-11-10-15(12-20(19)27-2)13-22(25)28-24-21(23)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13-14H2,1-2H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKCJJUBCSRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)
![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)


![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)